Home > Products > Screening Compounds P90422 > 2-{4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-N-(3-fluoro-2-methylphenyl)acetamide
2-{4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-N-(3-fluoro-2-methylphenyl)acetamide -

2-{4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-N-(3-fluoro-2-methylphenyl)acetamide

Catalog Number: EVT-4387412
CAS Number:
Molecular Formula: C20H25FN4O2
Molecular Weight: 372.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

ADX47273 [S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidin-1-yl}-methanone]

    Compound Description: ADX47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). [] It exhibits preclinical antipsychotic-like and procognitive activities. [] ADX47273 enhances N-methyl-D-aspartate receptor function and shows promise as a potential treatment for schizophrenia. []

    Relevance: ADX47273 shares a similar core structure with 2-{4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-N-(3-fluoro-2-methylphenyl)acetamide. Both compounds feature a piperidine ring substituted at the 4-position with a 1,2,4-oxadiazole ring. This structural similarity suggests potential shared pharmacological properties or mechanisms of action.

2-[4-(3-{(R)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)

    Compound Description: BI 665915 is a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP). [] It exhibits excellent FLAP binding potency (IC50 < 10 nM) and effectively inhibits leukotriene B4 synthesis in human whole blood (IC50 < 100 nM). [] BI 665915 possesses a favorable drug metabolism and pharmacokinetics profile, making it a promising candidate for further development. []

    Relevance: Both BI 665915 and 2-{4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-N-(3-fluoro-2-methylphenyl)acetamide incorporate a 1,2,4-oxadiazole ring as a central structural motif. While the surrounding scaffold differs, this shared feature highlights the importance of this heterocyclic ring in the design of bioactive molecules.

BAY 41-2272 [5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine]

    Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent activator of soluble guanylyl cyclase (sGC). [, ] It produces relaxation in isolated ovine pulmonary artery and enhances NO-induced relaxation in the corpus cavernosum. [, ] BAY 41-2272 also inhibits superoxide formation and reduces NADPH oxidase expression. []

    Relevance: Though structurally distinct from 2-{4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-N-(3-fluoro-2-methylphenyl)acetamide, both compounds contain a cyclopropyl group. While this is a relatively common substituent, the shared presence of a cyclopropyl group within otherwise diverse structures highlights its potential role in influencing pharmacological activity. ,

N-Aryl-2-{5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylsulfanyl}acetamides

    Compound Description: This series of compounds incorporates both a benzimidazole and a 1,3,4-oxadiazole moiety. [] They were synthesized and evaluated for their antimicrobial activity. []

    Relevance: The presence of a 1,3,4-oxadiazole ring connects this series to 2-{4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-N-(3-fluoro-2-methylphenyl)acetamide. Both compounds leverage this heterocyclic ring system, suggesting potential for overlapping biological activity or similar mechanisms of action.

2-Chloro-N-[(1S)-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide

    Compound Description: This compound belongs to a series of imidazo[1,2-b][1,2,4]triazines designed as inhibitors of c-Met kinase. [] It exhibits anticancer activity by targeting this key signaling pathway. []

    Relevance: Though the overall structure differs from 2-{4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-N-(3-fluoro-2-methylphenyl)acetamide, this compound includes a 1,2,4-oxadiazole ring within its structure. This shared heterocycle suggests that both compounds could potentially engage similar molecular interactions or target related biological processes.

2-(4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-(4-methylphenyl)acetamide (7)

    Compound Description: Compound 7 is a small-molecule inhibitor of HIV-1 assembly. [] It targets the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding site of the HIV-1 matrix (MA) protein, thereby disrupting viral assembly and reducing viral production. [] Compound 7 displays broadly neutralizing anti-HIV activity and is considered a valuable probe for studying the biological role of the MA protein. []

    Relevance: The structure of compound 7 bears significant resemblance to 2-{4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-N-(3-fluoro-2-methylphenyl)acetamide. Both share a common motif of a 1,2,4-oxadiazole ring connected to a piperazine or piperidine ring via a methylene linker. This close structural analogy suggests that these compounds might exhibit overlapping pharmacological profiles or engage similar molecular targets.

Properties

Product Name

2-{4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-N-(3-fluoro-2-methylphenyl)acetamide

IUPAC Name

2-[4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl]-N-(3-fluoro-2-methylphenyl)acetamide

Molecular Formula

C20H25FN4O2

Molecular Weight

372.4 g/mol

InChI

InChI=1S/C20H25FN4O2/c1-13-16(21)3-2-4-17(13)22-19(26)12-25-9-7-14(8-10-25)11-18-23-20(27-24-18)15-5-6-15/h2-4,14-15H,5-12H2,1H3,(H,22,26)

InChI Key

BMLFFCPOSFDGMO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1F)NC(=O)CN2CCC(CC2)CC3=NOC(=N3)C4CC4

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)CN2CCC(CC2)CC3=NOC(=N3)C4CC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.